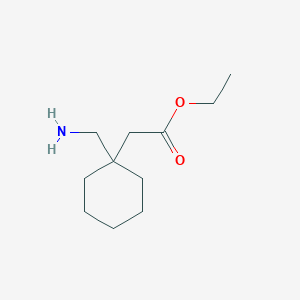
Tetrabenzyl-glu-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabenzyl-glu-pentadiene (TBGPD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique structure and properties. TBGPD is a highly reactive diene that can be used as a versatile building block in the synthesis of various organic molecules.
Mecanismo De Acción
Tetrabenzyl-glu-pentadiene reacts with various electrophiles, including aldehydes, ketones, and imines, through a Diels-Alder reaction. The resulting adducts can then undergo various transformations, including reduction, oxidation, and functional group interconversion.
Biochemical and Physiological Effects:
Tetrabenzyl-glu-pentadiene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-cancer and anti-viral properties. Tetrabenzyl-glu-pentadiene has also been reported to inhibit the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabenzyl-glu-pentadiene is a highly reactive diene that can be used as a versatile building block in various organic synthesis reactions. Its unique structure and properties make it an attractive target for synthetic chemists. However, Tetrabenzyl-glu-pentadiene is highly sensitive to air and moisture, which can limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for Tetrabenzyl-glu-pentadiene research. One area of interest is the development of new synthetic methods for Tetrabenzyl-glu-pentadiene and its derivatives. Another area of interest is the investigation of Tetrabenzyl-glu-pentadiene's anti-cancer and anti-viral properties. Additionally, the use of Tetrabenzyl-glu-pentadiene in the synthesis of new pharmaceuticals and natural products is an area of active research. Finally, the development of new Tetrabenzyl-glu-pentadiene-based materials and their applications is an area of interest for materials scientists.
Métodos De Síntesis
The synthesis of Tetrabenzyl-glu-pentadiene involves the reaction of benzylmagnesium chloride with gluconolactone followed by a Wittig reaction with phosphonium ylide. The resulting product is a highly reactive diene that can be used as a building block in various organic synthesis reactions.
Aplicaciones Científicas De Investigación
Tetrabenzyl-glu-pentadiene has been used in various scientific research applications due to its unique structure and properties. It has been used as a building block in the synthesis of various natural products, including alkaloids, terpenes, and steroids. Tetrabenzyl-glu-pentadiene has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-viral agents.
Propiedades
Número CAS |
125365-10-8 |
|---|---|
Fórmula molecular |
C39H42O5 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1 |
Clave InChI |
FJEYHLHWDHWCGC-AWGAJALQSA-N |
SMILES isomérico |
C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
SMILES canónico |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Sinónimos |
5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene tetrabenzyl-Glu-pentadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



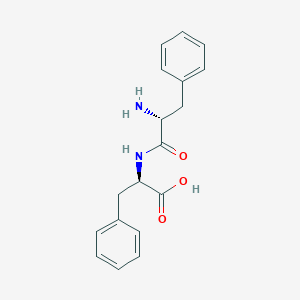
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
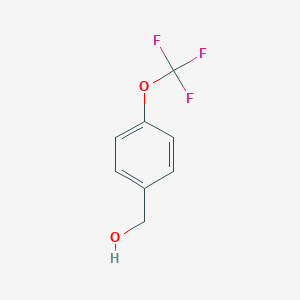
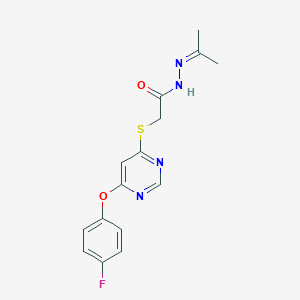
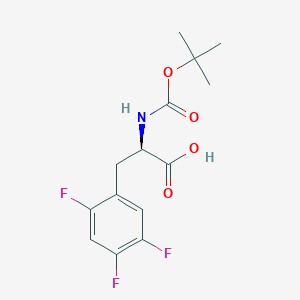
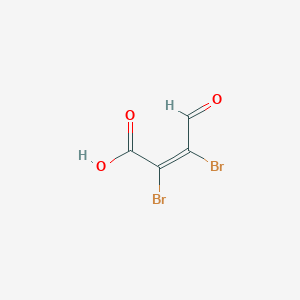
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)


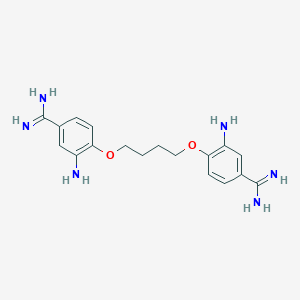

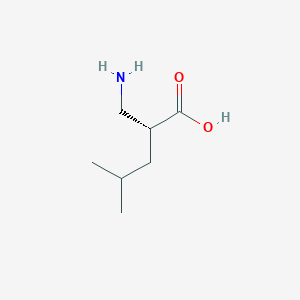
![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)
